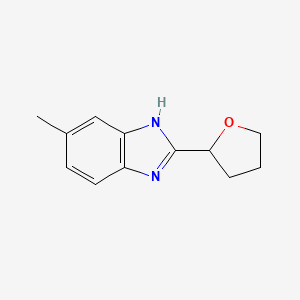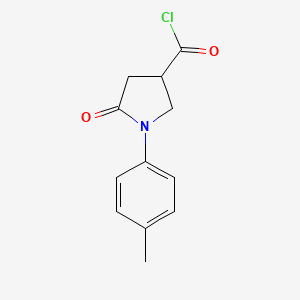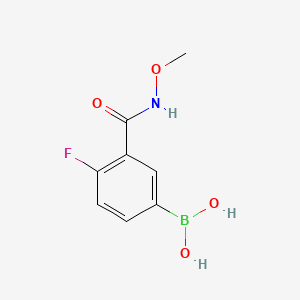
(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid
Descripción general
Descripción
“(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H8BFO4 . It is a solid substance with a molecular weight of 212.971 Da . It’s also known by its CAS Number: 874290-69-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (C6H5) attached to a boronic acid group (B(OH)2), a fluoro group (F), and a methoxycarbamoyl group (O=C(NH2)OCH3). The exact structure can be represented by the linear formula: C8H8BFO4 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be used as reactants in various types of coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 197.96 g/mol . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
- Application : This compound is often used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It’s also used to make novel biologically active terphenyls .
- Methods of Application : The specific methods of application can vary depending on the reaction, but generally, this compound is mixed with other reactants under specific conditions to facilitate the coupling reaction .
- Results : The outcomes of these reactions can vary greatly depending on the specific reactants and conditions used. However, the product is typically a novel compound with potential biological activity .
- Application : In material science, boronic acids like this one are often used in the synthesis of organic materials .
- Methods of Application : The compound can be used in various synthesis procedures to create new materials. The specific methods and parameters would depend on the desired end product .
- Results : The results can vary widely depending on the specific synthesis procedure and desired end product. However, the use of boronic acids in material synthesis often results in materials with unique properties .
Chemical Synthesis
Material Science
- Application : This compound can be used to synthesize novel biologically active terphenyls .
- Methods of Application : The specific methods of application can vary depending on the reaction, but generally, this compound is mixed with other reactants under specific conditions to facilitate the reaction .
- Results : The product is typically a novel compound with potential biological activity .
- Application : This compound can be used in Suzuki coupling reactions .
- Methods of Application : The compound is mixed with other reactants under specific conditions, often using a catalyst, to facilitate the Suzuki coupling reaction .
- Results : The product of the reaction is a biaryl compound, which can have various applications depending on the specific reactants used .
Synthesis of Biologically Active Terphenyls
Suzuki Coupling
- Application : This compound can be used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application : The specific methods of application can vary depending on the reaction, but generally, this compound is mixed with other reactants under specific conditions to facilitate the reaction .
- Results : The product is typically a novel compound with potential biological activity .
- Application : This compound can be used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application : The compound is mixed with other reactants under specific conditions, often using a catalyst, to facilitate the reaction .
- Results : The product of the reaction is a biaryl compound, which can have various applications depending on the specific reactants used .
Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls
Synthesis of o-Phenylphenols
Safety And Hazards
Propiedades
IUPAC Name |
[4-fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNRHYRWHLOKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660250 | |
| Record name | [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid | |
CAS RN |
913835-47-9 | |
| Record name | [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



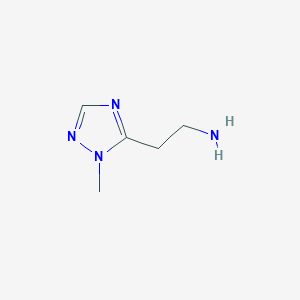
![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)
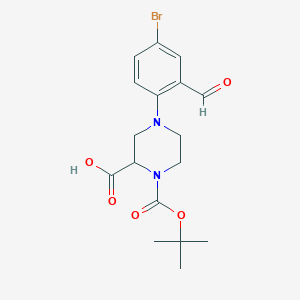
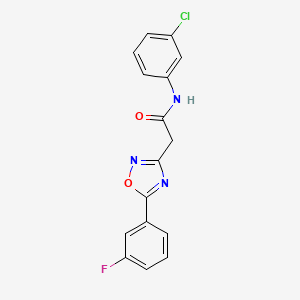
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)
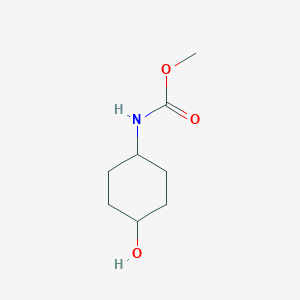
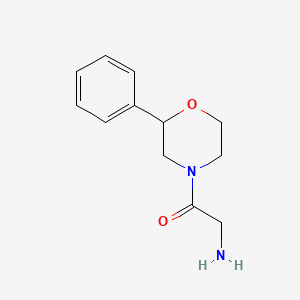
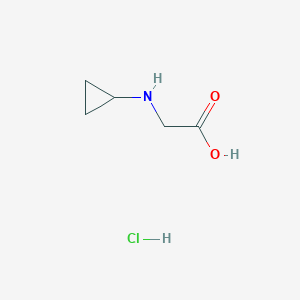
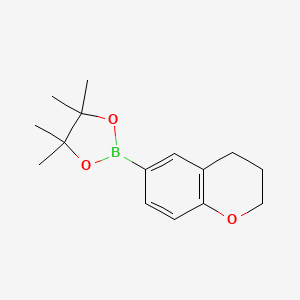
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)
![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)
